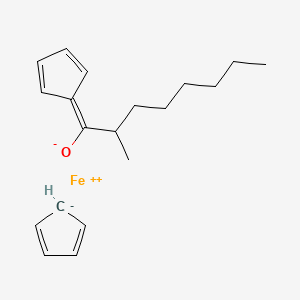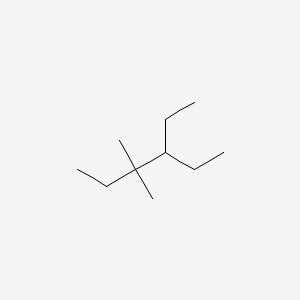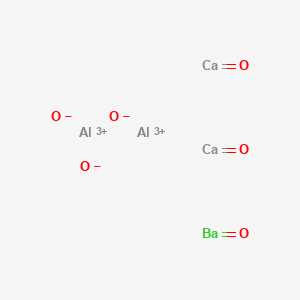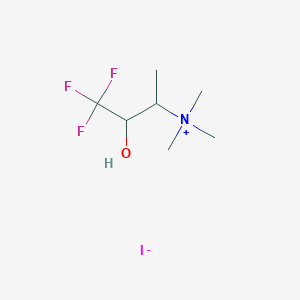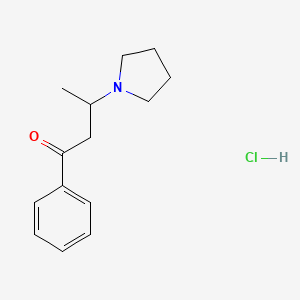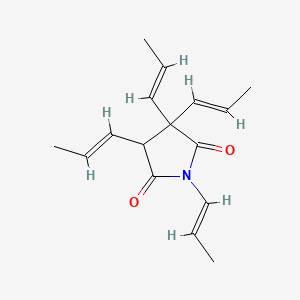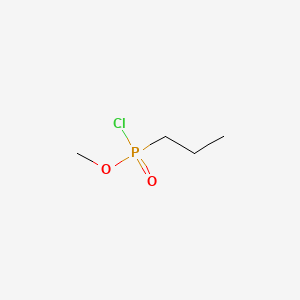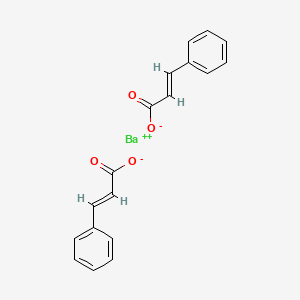
Barium cinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium cinnamate is an organic compound that belongs to the class of cinnamates, which are esters of cinnamic acid. This compound is characterized by the presence of a barium ion (Ba²⁺) and a cinnamate ion (C₉H₇O₂⁻). Cinnamates are known for their aromatic properties and are widely used in various applications, including pharmaceuticals, cosmetics, and food additives.
準備方法
Synthetic Routes and Reaction Conditions
Barium cinnamate can be synthesized through a reaction between cinnamic acid and barium hydroxide. The reaction typically involves dissolving cinnamic acid in a suitable solvent, such as ethanol, and then adding barium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the direct reaction of cinnamic acid with barium carbonate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product. The resulting this compound is then purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
Barium cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cinnamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Barium cinnamyl alcohol.
Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.
科学的研究の応用
Barium cinnamate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
作用機序
The mechanism of action of barium cinnamate involves its interaction with biological membranes and enzymes. The compound can disrupt the integrity of cell membranes, leading to cell lysis and death. Additionally, this compound can inhibit the activity of certain enzymes, thereby interfering with metabolic pathways and cellular functions. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
類似化合物との比較
Similar Compounds
Cinnamic Acid: The parent compound of barium cinnamate, known for its aromatic properties and wide range of applications.
Methyl Cinnamate: An ester of cinnamic acid with a methyl group, used in flavorings and fragrances.
Ethyl Cinnamate: Another ester of cinnamic acid with an ethyl group, also used in flavorings and fragrances.
Uniqueness of this compound
This compound is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to other cinnamate derivatives. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and potential for further research and development.
特性
CAS番号 |
23588-87-6 |
|---|---|
分子式 |
C18H14BaO4 |
分子量 |
431.6 g/mol |
IUPAC名 |
barium(2+);(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/2C9H8O2.Ba/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
InChIキー |
KCBWDPZQPRKSRE-RWUXNGIBSA-L |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Ba+2] |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


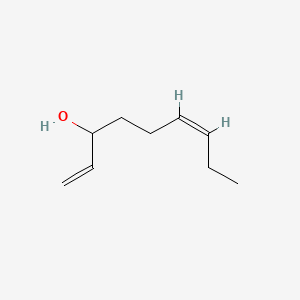

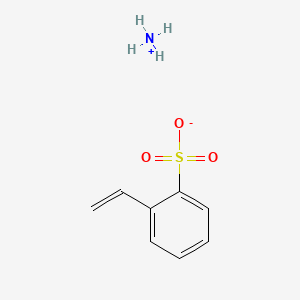
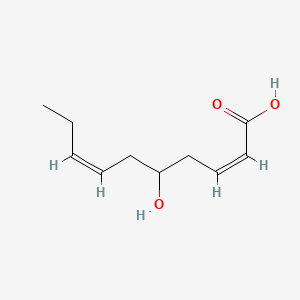
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
